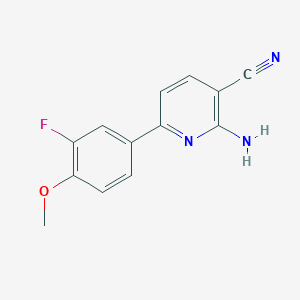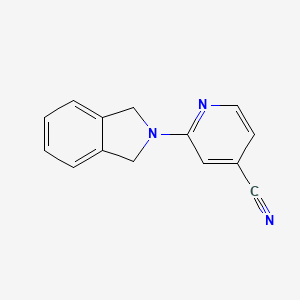![molecular formula C14H21N3O2 B7559955 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is a chemical compound with potential applications in the field of scientific research. It is a piperidine derivative that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid involves binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including the regulation of ion channels and calcium signaling. It has also been found to affect the release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action is still being studied, but it is believed to involve the modulation of protein-protein interactions within the sigma-1 receptor complex.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which could have potential applications in the treatment of depression and other mood disorders. It has also been found to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid. One direction is to further study its mechanism of action and its effects on various cellular processes. Another direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Finally, there is a need to develop new methods for synthesizing this compound that are more efficient and cost-effective.
合成方法
The synthesis of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been achieved using different methods. One of the most common methods involves the reaction between 6-ethyl-4-pyrimidinamine and 1-bromo-4-(2,2,2-trifluoroethoxy)butane in the presence of a palladium catalyst. Another method involves the reaction between 6-ethyl-4-pyrimidinamine and 4-bromobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods have been found to yield the desired product in good yields.
科学研究应用
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes including ion channel regulation, calcium signaling, and neurotransmitter release. The sigma-1 receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound could be used as a tool compound to study the role of the sigma-1 receptor in these disorders.
属性
IUPAC Name |
3-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-12-9-13(16-10-15-12)17-7-5-11(6-8-17)3-4-14(18)19/h9-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFXNTYWKOJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)



![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)